molecular formula C17H17N5OS B2618241 N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 297137-97-4

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B2618241
CAS No.: 297137-97-4
M. Wt: 339.42
InChI Key: JTMHBXWXULPZDB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a phenyl group and a sulfanyl bridge. The compound’s structure integrates a 2,3-dimethylphenyl acetamide moiety, which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-7-6-10-15(13(12)2)18-16(23)11-24-17-19-20-21-22(17)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMHBXWXULPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Bond Formation: The final step involves the coupling of the thioether with 2,3-dimethylaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity, or DNA topoisomerases in the case of anticancer activity.

    Pathways Involved: Inhibition of enzyme activity or interference with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound belongs to a broader class of sulfanyl-acetamide derivatives. Key structural variations among analogs include:

  • Heterocyclic core : Replacement of the tetrazole with triazole, oxadiazole, or thiadiazole rings.
  • Substituents : Differences in aryl/alkyl groups on the acetamide and heterocyclic moieties.
Table 1: Structural and Functional Comparison of Selected Sulfanyl-Acetamide Derivatives
Compound Name Heterocycle Key Substituents Reported Bioactivity/Application Source Evidence
N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide Tetrazole 2,3-dimethylphenyl, phenyl Not explicitly reported; inferred from analogs N/A
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)acetamide (Compound 38) Triazole 2-fluorophenyl Antibacterial (MIC: 16 µg/mL vs. E. coli)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole 5-chloro-2-methylphenyl, indole-methyl LOX inhibition (IC50: 12 µM)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole 4-ethylphenyl, pyridinyl Orco agonist (insect olfaction modulation)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Furan-2-yl, amino Anti-exudative activity (AEA comparable to diclofenac)

Key Differences and Implications

Heterocycle Impact: Tetrazole vs.

Substituent Effects :

  • The 2,3-dimethylphenyl group in the target compound may enhance metabolic stability compared to halogenated or alkoxy-substituted analogs (e.g., 2-fluorophenyl in Compound 38) .
  • Phenyl vs. Pyridinyl : VUAA-1’s pyridinyl substitution enhances its agonist activity in insect olfactory receptors, whereas the target’s phenyl group may favor different binding interactions .

Biological Activity Trends :

  • Antimicrobial Activity : Triazole derivatives (e.g., Compound 38) demonstrate moderate antibacterial effects, but tetrazole analogs are understudied in this context .
  • Enzyme Inhibition : Oxadiazole derivatives () exhibit strong LOX inhibition, suggesting tetrazole analogs could be optimized for anti-inflammatory applications .

Biological Activity

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide, with CAS number 297137-97-4 and molecular formula C17H17N5OS, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 339.41 g/mol
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : 12.84 ± 0.70 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on different cellular pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In studies involving related tetrazole compounds, IC50 values ranged from 1.61 µg/mL to 23.30 mM against different cell lines, indicating varying degrees of potency .

The mechanism of action is believed to involve:

  • Inhibition of Bcl-2 : Some tetrazole derivatives have shown to interact with Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells. This interaction leads to increased apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The structure of N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide suggests that:

  • The presence of the dimethyl group on the phenyl ring enhances its cytotoxic activity.
  • The tetrazole ring is crucial for the biological activity observed in related compounds .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide on A431 and Jurkat cell lines. Results showed:

CompoundCell LineIC50 (µg/mL)
Test CompoundA431<10
Test CompoundJurkat<10

The compound demonstrated significant growth inhibition comparable to standard chemotherapeutics like doxorubicin.

Study 2: Apoptosis Induction

Another investigation focused on the apoptosis-inducing capability of the compound:

TreatmentApoptosis Rate (%)
Control5
Test Compound30

This study suggested that the compound effectively increases apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of this compound, and how can reaction efficiency be optimized?

The synthesis of structurally related acetamide derivatives typically involves refluxing equimolar concentrations of key intermediates (e.g., substituted phenyl-oxazolones and amino-triazole sulfanyl acetamides) at 150°C using pyridine and Zeolite (Y-H) as catalysts. Post-reaction workup includes distillation of excess pyridine, acidification, and recrystallization from ethanol . To optimize yield and purity, researchers should:

  • Monitor reaction time : Extended reflux durations may lead to byproducts.
  • Adjust catalyst ratios : Zeolite (Y-H) enhances regioselectivity in heterocyclic coupling.
  • Characterize intermediates : Use HPLC or TLC to verify precursor purity before proceeding.

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions on the phenyl and tetrazole rings (e.g., distinguishing 2,3-dimethylphenyl vs. ortho/meta isomers).
  • X-ray crystallography : For resolving ambiguities in sulfur-thioether bonding configurations, as demonstrated in related thiadiazole-acetamide structures .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula and isotopic patterns, especially for sulfur-containing analogs.

Q. How does the structural motif of the tetrazole-thioether group influence biological activity?

The tetrazole-thioether moiety enhances electrophilic reactivity, enabling interactions with biological targets (e.g., enzyme active sites). Comparative studies on analogs (e.g., triazole vs. tetrazole cores) suggest that the tetrazole’s electron-withdrawing nature stabilizes transition states in antiproliferative or antimicrobial pathways . Preliminary assays should prioritize cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) to establish baseline activity.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Contradictions in bioactivity often arise from variations in assay conditions or impurities. Recommended steps:

  • Replicate under controlled conditions : Standardize cell lines, solvent (DMSO concentration ≤0.1%), and incubation times.
  • Purity validation : Use HPLC-MS to confirm compound integrity post-synthesis .
  • Dose-response profiling : Compare IC50 values across multiple replicates to identify outliers.
  • Mechanistic studies : Employ molecular docking to verify target binding consistency (e.g., using AutoDock Vina with PDB structures of kinases or proteases).

Q. What computational strategies can accelerate the design of novel derivatives with improved pharmacokinetic properties?

  • Reaction path searching : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) can predict viable synthetic routes for modifying the phenyl or tetrazole groups .
  • ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target ≤3.5) and aqueous solubility.
  • Dynamics simulations : MD simulations (e.g., GROMACS) can assess conformational stability of the thioether linkage in physiological environments.

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up?

  • Factorial design : Vary temperature (140–160°C), catalyst loading (0.005–0.02 M), and solvent (ethanol vs. acetonitrile) to identify critical parameters.
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts .
  • Robustness testing : Use Plackett-Burman designs to assess reproducibility under minor perturbations (e.g., ±5°C temperature fluctuations).

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs with varying substituents?

  • Substituent libraries : Synthesize derivatives with halogen (F, Cl), methoxy, or nitro groups at the phenyl or tetrazole positions.
  • 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity data .
  • Cluster analysis : Group compounds by activity profiles (e.g., antiproliferative vs. anti-inflammatory) to identify critical functional groups.

Q. How can researchers address challenges in isolating pure enantiomers of chiral derivatives?

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB).
  • Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to separate enantiomers via differential solubility .
  • Circular dichroism (CD) : Verify enantiopurity and assign absolute configurations.

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